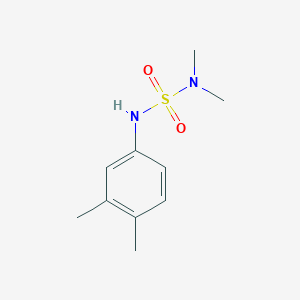
1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione, also known as DBD, is a synthetic indole derivative that has gained attention in scientific research due to its potential applications in various fields. DBD is a heterocyclic compound that has been synthesized using various methods, and its mechanism of action has been studied to understand its biological effects.
Wirkmechanismus
The mechanism of action of 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione is not fully understood, but it has been suggested that it acts by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis. In OLEDs and OPV devices, 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione acts as a hole-transport material by facilitating the movement of positive charge carriers. In MOFs and COFs, 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione acts as a building block for the synthesis of porous materials with specific properties.
Biochemical and Physiological Effects:
1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been found to exhibit both biochemical and physiological effects. In cancer cells, 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione induces apoptosis by activating caspase-3 and caspase-9, which are involved in the cleavage of cellular proteins and DNA fragmentation. In OLEDs and OPV devices, 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione enhances device performance by improving charge carrier transport. In MOFs and COFs, 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione contributes to the unique properties of these materials such as high surface area and tunable pore size.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione has several advantages for use in lab experiments, including its synthetic accessibility, high yield, and potential applications in various fields. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione, including the development of new synthetic methods to improve yield and purity, the investigation of its potential applications in other fields such as catalysis and sensing, and the study of its mechanism of action at the molecular level. Additionally, the use of 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione in combination with other compounds for cancer treatment could be explored to improve its therapeutic efficacy.
Synthesemethoden
1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione can be synthesized using several methods, including the reaction of indole-3-carboxaldehyde with 1,3-cyclohexanedione in the presence of acetic acid. Another method involves the reaction of indole-3-carboxaldehyde with 2-nitrobenzaldehyde in the presence of sodium borohydride. The yield of 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione can be improved by optimizing reaction conditions such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been studied for its potential applications in various scientific fields, including cancer research, organic electronics, and materials science. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In organic electronics, 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. In materials science, 1,5-dimethyl-3,3'-biindole-2,2'(1H,1'H)-dione has been used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Eigenschaften
IUPAC Name |
3-(2-hydroxy-1,5-dimethylindol-3-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-10-7-8-14-12(9-10)16(18(22)20(14)2)15-11-5-3-4-6-13(11)19-17(15)21/h3-9,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDGEFZLFDXGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=C4C=CC=CC4=NC3=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196572 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-phenylacrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5819178.png)
![2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5819184.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![4-[2-(2,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5819188.png)

![N-[4-({[2-(3,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5819203.png)

![1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5819216.png)

![methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5819231.png)
![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5819232.png)

